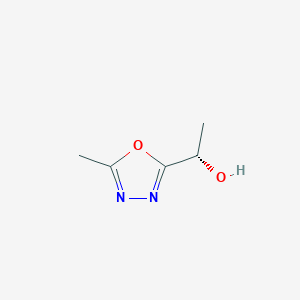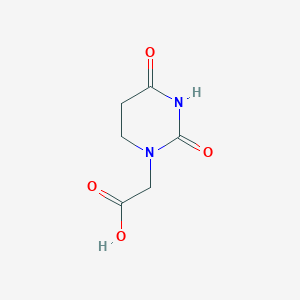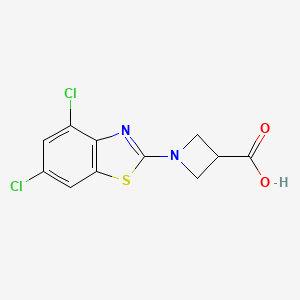![molecular formula C15H18N2O4 B1463833 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)méthyl)malonate de diéthyle CAS No. 27663-73-6](/img/structure/B1463833.png)
2-((1H-pyrrolo[2,3-b]pyridin-3-yl)méthyl)malonate de diéthyle
Vue d'ensemble
Description
Diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)malonate is a chemical compound with the CAS Number: 27663-73-6. It has a molecular weight of 290.32 .
Molecular Structure Analysis
The IUPAC name of this compound is diethyl 2- (1H-pyrrolo [2,3-b]pyridin-3-ylmethyl)malonate . The InChI code is 1S/C15H18N2O4/c1-3-20-14 (18)12 (15 (19)21-4-2)8-10-9-17-13-11 (10)6-5-7-16-13/h5-7,9,12H,3-4,8H2,1-2H3, (H,16,17) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place and sealed in dry conditions .Applications De Recherche Scientifique
Inhibiteurs du récepteur du facteur de croissance des fibroblastes (FGFR)
Le composé a été utilisé dans la conception et la synthèse de dérivés de 1H-pyrrolo[2,3-b]pyridine, qui ont montré des activités puissantes contre FGFR1, 2 et 3 . Les FGFR jouent un rôle essentiel dans divers types de tumeurs, et les cibler représente une stratégie attrayante pour la thérapie anticancéreuse .
Traitement du cancer du sein
Des études in vitro ont montré que ces dérivés peuvent inhiber la prolifération des cellules de cancer du sein 4T1 et induire l'apoptose . Ils inhibent également de manière significative la migration et l'invasion des cellules 4T1 .
Composé de tête pour l'optimisation des médicaments
En raison de son faible poids moléculaire, le composé peut servir de composé de tête attrayant, bénéfique pour une optimisation ultérieure .
Inhibiteur des cellules Hep3B
Des dérivés de 1H-pyrrolo[2,3-b]pyridine ont été développés en tant qu'inhibiteurs de FGFR4 avec une activité antiproliférative puissante contre les cellules Hep3B .
Inhibiteurs de l'élastase des neutrophiles humains (HNE)
La 1H-pyrrolo[2,3-b]pyridine a également été utilisée comme nouvelle charpente dans d'autres recherches sur des cibles, telles que l'élastase des neutrophiles humains (HNE) .
Inhibiteur de diverses lignées de cellules cancéreuses
Des études récentes ont montré que les analogues de la 1H-pyrrolo[2,3-b]pyridine ont une activité inhibitrice contre différentes lignées de cellules cancéreuses .
Mécanisme D'action
The mechanism of action of diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)malonate is not fully understood. However, it is believed that the compound acts as an intermediate in the synthesis of various organic compounds, such as heterocyclic compounds, pharmaceuticals, and agrochemicals. It is also believed to act as a catalyst in various organic reactions, such as the synthesis of pyrrolo[2,3-b]pyridines, pyridines, and pyrrolidines.
Biochemical and Physiological Effects
The biochemical and physiological effects of diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)malonate are not well-understood. However, it is believed that the compound does not have any significant biochemical or physiological effects in humans or animals.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)malonate in lab experiments is its low cost and availability. It is also relatively stable and can be stored for long periods of time. However, the compound is also toxic and should be handled with care. In addition, it is not suitable for use in experiments involving high temperatures or pressures.
Orientations Futures
Future research on diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)malonate could focus on the development of new synthetic methods to produce the compound. In addition, further research could be conducted to better understand its mechanism of action and biochemical and physiological effects. Finally, research could also be conducted to explore the potential applications of the compound in other scientific fields, such as biochemistry, pharmacology, and agriculture.
Safety and Hazards
Propriétés
IUPAC Name |
diethyl 2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-3-20-14(18)12(15(19)21-4-2)8-10-9-17-13-11(10)6-5-7-16-13/h5-7,9,12H,3-4,8H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZUYWXXBYTHKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=C1C=CC=N2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[6-(Methylthio)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid](/img/structure/B1463753.png)
![2-chloro-N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]acetamide](/img/structure/B1463754.png)
![1-[2-(2-Fluorophenyl)ethyl]piperazine dihydrochloride](/img/structure/B1463755.png)
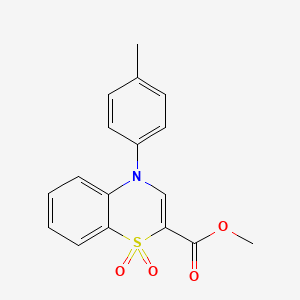
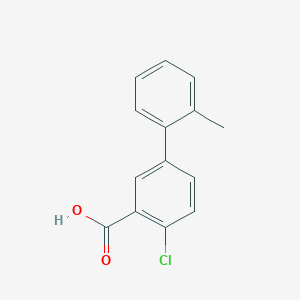
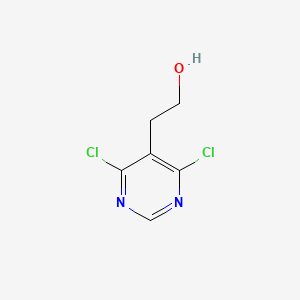
![2-(Diethylamino)benzo[d]thiazole-6-carboxylic acid](/img/structure/B1463759.png)
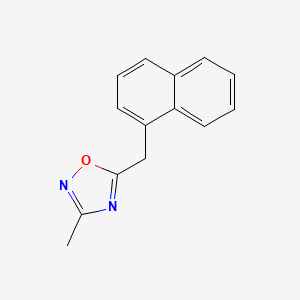
![1-[4-(Methylsulfonyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid](/img/structure/B1463765.png)
![2-Chloro-5-[(4-chlorophenyl)methyl]-4,6-dimethylpyrimidine](/img/structure/B1463766.png)
